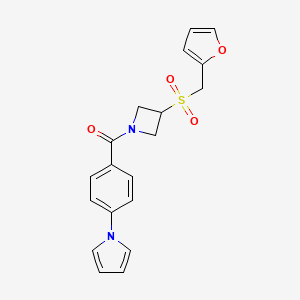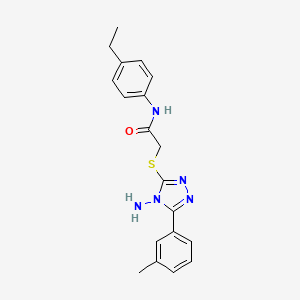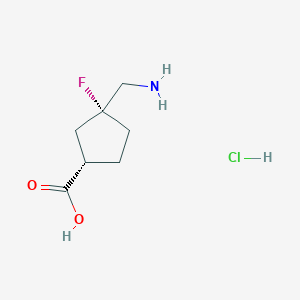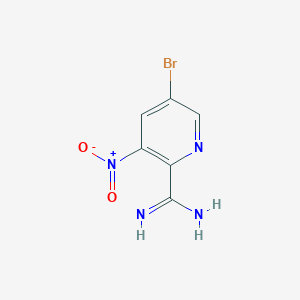![molecular formula C43H67F6N5O9 B2782955 (3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)
Overview
Description
Dios-Arg (trifluoroacetate salt) is a steroid-based cationic lipid that contains a diosgenin skeleton coupled to an L-arginine head group . This compound is known for its ability to form complexes with plasmid DNA, facilitating the transfection of plasmid DNA into cells such as H1299 and HeLa cells . It is cytotoxic to these cells at specific concentrations, making it a valuable tool in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dios-Arg (trifluoroacetate salt) involves the coupling of a diosgenin skeleton with an L-arginine head group . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The compound is often stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for research purposes and is produced under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: Dios-Arg (trifluoroacetate salt) primarily undergoes complexation reactions with plasmid DNA . It forms a complex that decreases plasmid DNA migration in an agarose-gel retardant assay .
Common Reagents and Conditions: The common reagents used in these reactions include solvents like dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The reaction conditions are typically mild, involving room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from these reactions is the complex of Dios-Arg with plasmid DNA, which is used for transfection purposes .
Scientific Research Applications
Dios-Arg (trifluoroacetate salt) has several scientific research applications, including:
Chemistry: Used in the formation of cationic lipid nanoparticles for intracellular transport of small interfering RNA and plasmid DNA
Biology: Facilitates the transfection of plasmid DNA into various cell lines, including H1299 and HeLa cells
Medicine: Potential applications in gene therapy and drug delivery systems due to its ability to form complexes with nucleic acids
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
Dios-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection process . The molecular targets include the plasmid DNA and the cellular machinery involved in endocytosis . The compound’s action is reversed by inhibitors of lipid raft-mediated endocytosis and caveolae-mediated endocytosis, indicating its reliance on these pathways for cellular entry .
Comparison with Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with Dios-Arg for forming cationic lipid nanoparticles.
Methyl-β-cyclodextrin: An inhibitor of lipid raft-mediated endocytosis that can reverse the effects of Dios-Arg.
Genistein: An inhibitor of caveolae-mediated endocytosis that can also reverse the effects of Dios-Arg.
Uniqueness: Dios-Arg (trifluoroacetate salt) is unique due to its steroid-based structure and its ability to form stable complexes with plasmid DNA, facilitating efficient transfection into cells . Its cytotoxicity at specific concentrations also makes it a valuable tool for research applications .
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-oxo-5-[[6-oxo-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyhexyl]amino]pentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYULRFSQOIII-XWXJGKJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67F6N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)


![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2782886.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole](/img/structure/B2782895.png)
